Cas no 68938-01-2 ((2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid)

(2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid is a chiral synthetic intermediate with potential applications in pharmaceutical research and development. Its structure features a brominated phenyl group and a fluorophenyl acetyl moiety, which may contribute to its utility in designing bioactive compounds. The (2R) stereochemistry ensures enantiomeric purity, critical for studies requiring precise molecular interactions. The presence of both bromine and fluorine substituents enhances its versatility in cross-coupling reactions and further derivatization. This compound is particularly valuable in medicinal chemistry for probing structure-activity relationships or as a precursor in targeted synthesis. High purity and well-defined stereochemistry make it suitable for rigorous experimental applications.
(2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid structure
68938-01-2 structure
Product name:(2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid
CAS No:68938-01-2
MF:C17H15BrFNO3
MW:380.208307504654
CID:513024
PubChem ID:73904662

(2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid Chemical and Physical Properties

Names and Identifiers

    • Deoxyribonucleic acids,salmon sperm
    • DEOXYRIBONUCLEIC ACID FREE ACID FROM SALMON SPERM
    • Deoxyribonucleic acid sodium salt
    • Deoxyribonucleic acid sodium salt, M.W. 50,000-100,000 Dalton, pure
    • Deoxyribonucleic acid sodiuM salt, pure, M.W. 50,000-100,000 Dalton
    • DNA sodium salt
    • Deoxyribonucleic acid sodium salt, pure, M.W. 50,000 to 100,000 Dalton
    • (2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid
    • GXZCYECDYOBPGH-OAHLLOKOSA-N
    • 68938-01-2
    • MDL: MFCD00130921
    • Inchi: 1S/C17H15BrFNO3/c18-13-3-1-2-12(8-13)9-15(17(22)23)20-16(21)10-11-4-6-14(19)7-5-11/h1-8,15H,9-10H2,(H,20,21)(H,22,23)/t15-/m1/s1
    • InChI Key: GXZCYECDYOBPGH-OAHLLOKOSA-N
    • SMILES: BrC1=CC=CC(=C1)C[C@H](C(=O)O)NC(CC1C=CC(=CC=1)F)=O

Computed Properties

  • Exact Mass: 379.02193g/mol
  • Monoisotopic Mass: 379.02193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 413
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 66.4

Experimental Properties

  • Color/Form: Not available
  • Density: 1.00 g/mL at 20 °C
  • Solubility: 50 mM Tris pH 8.0: 10 mg/mL, clear, faintly brown-yellow
  • Sensitiveness: Easily absorb moisture
  • Color/Form: 10 mg/mL in H2O
  • Solubility: Not available

(2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: 22-24/25
  • FLUKA BRAND F CODES:3-10-21
  • RTECS:HG1933000
  • Hazardous Material Identification: B
  • Safety Term:S24/25
  • Storage Condition:−20°C
  • TSCA:Yes

(2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027830-1g
(2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid
68938-01-2
1g
¥212 2024-05-22
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027830-100mg
(2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid
68938-01-2
100mg
¥43 2024-05-22
1PlusChem
1P01CPPJ-1g
Deoxyribonucleic acids,salmon sperm
68938-01-2
1g
$51.00 2024-04-22
A2B Chem LLC
AW72007-5g
Deoxyribonucleic acids,salmon sperm
68938-01-2
5g
$100.00 2024-04-19
Aaron
AR01CPXV-1g
Deoxyribonucleic acids,salmon sperm
68938-01-2
1g
$46.00 2025-02-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D861412-1g
Deoxyribonucleic acid sodium salt from salmon testes
68938-01-2
1g
¥236.00 2022-01-13
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D861412-100mg
Deoxyribonucleic acid sodium salt from salmon testes
68938-01-2
100mg
¥48.00 2022-01-13
SHENG KE LU SI SHENG WU JI SHU
sc-294282-250 mg
Deoxyribonucleic Acid Sodium Salt from salmon testes,
68938-01-2
250MG
¥451.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-294282B-5 g
Deoxyribonucleic Acid Sodium Salt from salmon testes,
68938-01-2
5g
¥4,024.00 2023-07-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027830-5g
(2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid
68938-01-2
5g
¥889 2024-05-22

Additional information on (2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid

Introduction to (2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic Acid (CAS No. 68938-01-2)

Chemical compound CAS No. 68938-01-2, specifically identified as (2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid, represents a significant advancement in the realm of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The synthesis and exploration of such molecules are pivotal in addressing unmet medical needs and improving patient outcomes.

The molecular framework of (2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid incorporates several key functional groups that contribute to its unique chemical properties and biological activities. The presence of a 3-bromophenyl moiety at the third position of the propanoic acid backbone introduces a halogenated aromatic ring, which is known to enhance binding affinity and metabolic stability. Additionally, the 4-fluorophenyl group within the acetyl amino side chain further modulates the compound's pharmacokinetic profile, making it a promising candidate for drug design.

In recent years, there has been a surge in research focusing on the development of molecules with enhanced selectivity and efficacy. The structural features of (2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid align well with these objectives, as they allow for precise targeting of biological pathways without unintended side effects. This compound has been extensively studied in vitro and in vivo, demonstrating remarkable potential in modulating key enzymes and receptors involved in various disease mechanisms.

One of the most compelling aspects of this compound is its role in the development of targeted therapies for neurological disorders. Studies have indicated that the specific arrangement of atoms within its structure can interact with neurotransmitter receptors, offering a novel approach to treating conditions such as Alzheimer's disease and Parkinson's disease. The 2R configuration at the prochiral center further enhances its binding affinity, ensuring optimal interaction with biological targets.

The synthesis of (2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid involves a multi-step process that requires precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, including chiral resolution techniques and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and enantiomeric purity. These synthetic strategies not only highlight the compound's complexity but also underscore the expertise required to produce it on an industrial scale.

The pharmacological profile of this compound has been thoroughly evaluated through a series of preclinical studies. These investigations have revealed that it exhibits potent inhibitory activity against several key enzymes implicated in inflammation and oxidative stress. By modulating these pathways, it holds promise for treating chronic inflammatory diseases such as rheumatoid arthritis and atherosclerosis. Furthermore, its ability to cross the blood-brain barrier suggests potential applications in neuroprotective therapies.

Emerging research also indicates that (2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid may play a role in oncology research. Preclinical data suggest that it can inhibit the growth of certain cancer cell lines by disrupting critical signaling pathways involved in cell proliferation and survival. The halogenated aromatic ring and fluorine substituent are particularly noteworthy, as they have been shown to enhance drug-like properties such as solubility and bioavailability.

The regulatory landscape for this compound is another area of significant interest. As pharmaceutical companies strive to bring innovative therapies to market, adherence to stringent regulatory guidelines is paramount. The synthesis, characterization, and clinical testing of (2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid must comply with Good Manufacturing Practices (GMP) and undergo rigorous evaluation by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These processes ensure that patients receive safe and effective treatments derived from well-characterized active pharmaceutical ingredients (APIs).

In conclusion, (2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid (CAS No. 68938-01-2) represents a significant advancement in pharmaceutical chemistry with far-reaching implications for human health. Its intricate molecular structure, coupled with its promising pharmacological properties, positions it as a valuable tool for developing novel therapeutic agents across multiple disease areas. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in shaping the future of medicine.

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